BenchChemオンラインストアへようこそ!

Doxazosin D8

LC-MS/MS Bioequivalence Therapeutic Drug Monitoring

Doxazosin D8 (HCl) is a critical +8 Da isotopically labeled internal standard designed to eliminate systematic quantification errors common with unlabeled standards in LC-MS/MS workflows. Its non-exchangeable deuterium labeling on the piperazine ring ensures isotopic stability, enabling precise therapeutic drug monitoring with validated LLOQ down to 0.301 ng/mL. Ideal for high-throughput bioequivalence studies.

Molecular Formula C23H25N5O5
Molecular Weight 459.5 g/mol
Cat. No. B3044108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin D8
Molecular FormulaC23H25N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
InChIKeyRUZYUOTYCVRMRZ-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxazosin D8 – Deuterated α1-Adrenergic Receptor Antagonist Analytical Standard for LC-MS/MS Quantification


Doxazosin D8 (also designated Doxazosin-d8 hydrochloride; CAS 1219803-95-8 for HCl salt, 1126848-44-9 for free base) is a stable isotopically labeled analog of doxazosin, a quinazoline-derived competitive antagonist of α1-adrenergic receptors . The compound features eight deuterium atoms incorporated at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, resulting in a molecular mass shift of +8 Da relative to unlabeled doxazosin while preserving identical chemical and biological properties . Doxazosin D8 is primarily utilized as an internal standard for the accurate quantification of doxazosin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), enabling precise pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1]. The parent compound doxazosin exhibits high-affinity nonselective antagonism across α1A-, α1B-, and α1D-adrenoceptor subtypes (Ki values of 3.16, 1, and 3.98 nM, respectively) [2].

Why Unlabeled Doxazosin Cannot Substitute for Doxazosin D8 in Quantitative Bioanalysis


In LC-MS/MS and GC-MS quantification workflows, the use of a structurally identical but unlabeled analyte as an internal standard introduces systematic errors that compromise data integrity. Unlabeled doxazosin co-elutes identically with the analyte of interest, making it impossible for the mass spectrometer to distinguish between the endogenous analyte and the internal standard [1]. This lack of mass differentiation prevents proper correction for matrix effects, ion suppression/enhancement, and extraction recovery variability [2]. In contrast, Doxazosin D8, with its +8 Da mass shift, exhibits near-identical chromatographic behavior and ionization efficiency to unlabeled doxazosin while generating a distinct MS/MS transition that enables unambiguous differentiation and precise ratio-based quantification [3]. Furthermore, deuterium labeling at non-exchangeable positions (the piperazine ring) ensures isotopic stability under typical sample preparation and chromatographic conditions, preventing deuterium-hydrogen back-exchange that would otherwise degrade quantitative accuracy .

Quantitative Evidence Supporting Selection of Doxazosin D8 over Alternative Analytical Standards


LLOQ Attainment: Doxazosin D8-Enabled Method Achieves 0.301 ng/mL Sensitivity in Human Plasma

A validated LC-MS/MS method employing Doxazosin D8 as internal standard achieved a lower limit of quantification (LLOQ) of 0.301 ng/mL for doxazosin in human plasma (K2EDTA), with a validated linear range extending to 75.179 ng/mL [1]. This LLOQ is comparable to or superior than previously reported HPLC methods for doxazosin quantification without deuterated internal standards, which typically report LLOQ values of 1-5 ng/mL and are more susceptible to matrix interference [2]. The D8 internal standard corrects for extraction recovery variability (liquid-liquid extraction with tert-butyl methyl ether) and ionization effects, enabling the 0.301 ng/mL sensitivity benchmark [1].

LC-MS/MS Bioequivalence Therapeutic Drug Monitoring

Isotopic Purity: Doxazosin D8 HCl Delivers ≥99% Deuterated Forms (d1-d8) for Reliable MS Signal Differentiation

Commercial Doxazosin D8 hydrochloride is supplied with certified isotopic purity of ≥99% deuterated forms (d1-d8) as confirmed by HPLC and MS analysis [1]. This high isotopic enrichment ensures minimal residual unlabeled doxazosin (d0) contamination, which would otherwise contribute to baseline signal and artificially elevate measured analyte concentrations . Competing deuterated internal standards with lower isotopic purity (e.g., 95% atom D) may introduce up to 5% unlabeled material, creating systematic quantification bias in low-concentration samples . The 99%+ purity specification is independently verified across multiple suppliers including Cayman Chemical and BOC Sciences, providing batch-to-batch consistency .

Stable Isotope Labeling Mass Spectrometry Analytical Reference Standard

Enantioselective Quantification: (S)-(+)-Doxazosin-d8 Enables Resolution of Stereoselective Pharmacokinetics Unattainable with Racemic Standards

(S)-(+)-Doxazosin-d8, the enantiopure deuterated form of the (S)-enantiomer of doxazosin, serves as the definitive internal standard for enantioselective quantification of doxazosin in biological matrices using chiral LC-MS/MS . Clinical doxazosin is administered as a racemate, yet significant pharmacokinetic stereoselectivity exists: the (S)-(+)-enantiomer exhibits distinct protein binding characteristics and metabolic clearance rates compared to the (R)-(-)-enantiomer . The use of enantiopure deuterated internal standard eliminates ionization suppression variability and carrier effects during chiral chromatographic separation—phenomena that compromise accuracy when racemic internal standards are employed . In contrast, racemic doxazosin D8 cannot distinguish between enantiomer-specific matrix effects and differential recovery during sample preparation [1].

Chiral Chromatography Stereoselective Metabolism Enantiomer-Specific Pharmacokinetics

Chromatographic Efficiency: Doxazosin D8 Co-Elution Time of 2 Minutes Enables High-Throughput Sample Analysis

In a validated LC-MS/MS method for doxazosin quantification in human plasma, both doxazosin and Doxazosin D8 internal standard exhibited an elution time of 2 minutes under optimized reversed-phase chromatographic conditions [1]. This rapid elution profile enables high-throughput sample processing without compromising chromatographic resolution or peak symmetry [2]. By comparison, earlier HPLC methods for doxazosin without deuterated internal standards often required run times exceeding 8-10 minutes per sample to achieve adequate separation from endogenous plasma interferences . The identical retention time of Doxazosin D8 to the analyte ensures that both compounds experience equivalent matrix effects and ionization conditions throughout the chromatographic window, a prerequisite for accurate isotope dilution mass spectrometry [1].

LC-MS/MS Bioanalytical Method Validation High-Throughput Screening

α1-Adrenoceptor Subtype Affinity: Doxazosin Exhibits Distinct Binding Profile Relative to Uroselective Alternatives

Doxazosin demonstrates high-affinity nonselective binding across all three human α1-adrenoceptor subtypes, with Ki values of 3.16 nM (α1A), 1 nM (α1B), and 3.98 nM (α1D) [1]. This nonselective profile differs markedly from uroselective α1-antagonists such as silodosin, which exhibits Ki ratios of 25.3 (α1D/α1A) and 50.2 (α1B/α1A) [2]. Tamsulosin, another uroselective agent, demonstrates high affinity for α1A-AR but also binds 5-HT1A receptors with Ki values of 5-10 nM—a property not observed with doxazosin, terazosin, or alfuzosin [3]. The distinct receptor pharmacology of doxazosin translates to different clinical effect profiles: nonselective α1-blockade produces both vascular and prostatic smooth muscle relaxation, whereas uroselective agents preferentially target prostatic α1A receptors [4].

α1-Adrenoceptor Pharmacology Receptor Binding BPH Research

Functional Antagonism: Doxazosin pA2 Values Differentiate Tissue-Specific α1-Blockade Potency

In functional pharmacology assays, doxazosin inhibits norepinephrine-induced contractions with pA2 values of 8.8 in isolated rat aortic rings and 8.2 in human prostate strips [1]. In vivo, doxazosin inhibits phenylephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs with a pA2 of 7.5 for both parameters [2]. These functional antagonism values provide tissue-specific benchmarks for comparing α1-antagonist potency across different experimental systems. Notably, the difference between vascular (rat aorta, pA2 = 8.8) and prostatic (human prostate, pA2 = 8.2) functional antagonism reflects the differential receptor subtype expression and coupling efficiency between these tissues, information critical for interpreting ex vivo and in vivo pharmacological studies .

Isolated Tissue Pharmacology Functional Antagonism α1-Adrenoceptor

Primary Research and Industrial Applications for Doxazosin D8 Based on Quantitative Evidence


Clinical Pharmacokinetic and Bioequivalence Studies

Doxazosin D8 is the optimal internal standard for LC-MS/MS quantification of doxazosin in human plasma for pharmacokinetic and bioequivalence studies. The validated method achieves an LLOQ of 0.301 ng/mL with a linear range to 75.179 ng/mL, enabling accurate measurement of doxazosin concentrations from Cmax through terminal elimination phase [1]. The 2-minute chromatographic run time supports high-throughput analysis required for large subject cohorts typical in bioequivalence trials [1].

Enantioselective Metabolism and Chiral Pharmacokinetic Studies

(S)-(+)-Doxazosin-d8, the enantiopure deuterated form, enables enantioselective quantification of doxazosin enantiomers in biological matrices using chiral LC-MS/MS . This capability is essential for investigating stereoselective metabolism, protein binding differences, and enantiomer-specific pharmacokinetic parameters that cannot be resolved using racemic internal standards .

Therapeutic Drug Monitoring and Clinical Toxicology

The high isotopic purity (≥99% deuterated forms d1-d8) of Doxazosin D8 ensures minimal unlabeled d0 contamination, which is critical for accurate quantification at low therapeutic concentrations [2]. This property supports therapeutic drug monitoring applications where method accuracy and precision directly impact clinical decision-making [2].

α1-Adrenoceptor Pharmacology and BPH/Hypertension Research

Doxazosin D8 serves as a mass-labeled reference standard for quantifying unlabeled doxazosin in receptor binding displacement assays, functional tissue bath experiments, and in vivo pharmacological studies [3]. The well-characterized α1-subtype binding profile (Ki: α1A 3.16 nM, α1B 1 nM, α1D 3.98 nM) and tissue-specific functional pA2 values provide validated benchmarks for comparing novel α1-antagonist candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxazosin D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.